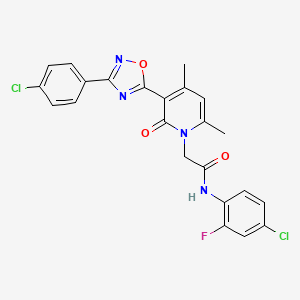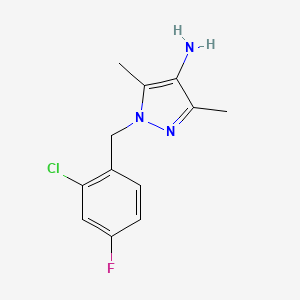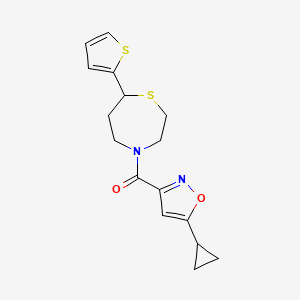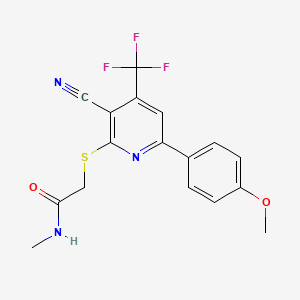
2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one is an organic compound that belongs to the class of benzofuran derivatives. . The presence of a bromine atom and a benzofuran ring in its structure makes this compound particularly interesting for synthetic and pharmaceutical research.
Mechanism of Action
Target of Action
Benzofuran compounds, which include 2-bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds interact with their targets and cause changes that result in their biological activities . For instance, some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one, like other benzofuran derivatives, has been found to have a wide range of biological and pharmacological activities . These include anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
Some benzofuran derivatives have been found to have pro-oxidative effects and increase reactive oxygen species in cancer cells . They also have proapoptotic properties .
Molecular Mechanism
Some benzofuran derivatives have been found to induce apoptosis in leukemia cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one typically involves the bromination of 1-(5-methyl-1-benzofuran-2-yl)ethan-1-one. This can be achieved through the following steps:
Starting Material: 1-(5-methyl-1-benzofuran-2-yl)ethan-1-one.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted benzofuran derivatives with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with anticancer, antiviral, and antimicrobial properties.
Material Science: The compound is used in the development of organic electronic materials and polymers.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methyl-1-benzofuran-2-yl)ethan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-1-(5-bromo-1-benzofuran-2-yl)ethan-1-one: Contains an additional bromine atom, which can further enhance its reactivity and biological activity.
Uniqueness
2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of both the bromine atom and the benzofuran ring allows for versatile applications in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-bromo-1-(5-methyl-1-benzofuran-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-7-2-3-10-8(4-7)5-11(14-10)9(13)6-12/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHMGDPGIPLEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2545037.png)

![1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2545041.png)

![N-(2-hydroxyethyl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2545048.png)
![Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate](/img/structure/B2545049.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide](/img/structure/B2545050.png)



![N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzofuran-2-carboxamide](/img/structure/B2545054.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2545056.png)
![3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}pyrazole](/img/structure/B2545058.png)
